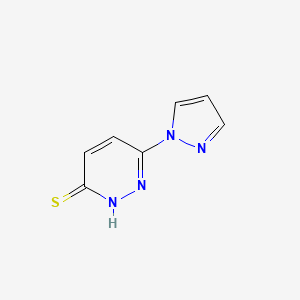

6-(1H-pyrazol-1-yl)pyridazine-3-thiol

説明

“6-(1H-pyrazol-1-yl)pyridazine-3-thiol” is a chemical compound that belongs to the class of pyrazolylpyridazines . Pyrazolylpyridazine is an interesting non-fused biheterocyclic system, which derivatives have a wide spectrum of biological activity .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed . Hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form certain compounds . When hydrazide A reacted with ethyl isothiocyanate in anhydrous benzene, the hydrogen atom of the NH2 group was replaced, as a result of which the reaction proceeded without ring closure with the formation of compound 3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include reactions with aryl isocyanate, aryl and alkyl isothiocyanates . The reaction of hydrazide A with formic acid gave rise to the corresponding carboxylic acid . In the reaction of hydrazide A with an aqueous solution of NaNO2 in glacial acetic acid, “this compound” was formed instead of the expected azide .科学的研究の応用

Organic Synthesis and Chemical Properties

- The compound has been utilized as a precursor in the synthesis of novel heterocyclic compounds, demonstrating significant potential in the development of new pharmaceuticals and materials. For example, a study by Shehab et al. (2018) explored the synthesis of novel pyrimidine-thiol, pyrazole, and pyran derivatives starting from a related compound, highlighting the importance of these derivatives in possessing potent anti-inflammatory and antioxidant activities (Shehab, Abdellattif, & Mouneir, 2018).

- Another research by Zaki, Sayed, & Elroby (2016) focused on the regioselectivity of 1,3-dipolar cycloadditions to synthesize pyrazolo[3,4-d]pyridazines, revealing their good antimicrobial, anti-inflammatory, and analgesic activities (Zaki, Sayed, & Elroby, 2016).

Biological Activities

- Compounds derived from 6-(1H-pyrazol-1-yl)pyridazine-3-thiol have shown promising biological activities. For instance, the synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives by Yengoyan et al. (2018) found these compounds to exhibit pronounced plant growth stimulant activity, indicating their potential in agricultural applications (Yengoyan, Shainova, Gomktsyan, & Karapetyan, 2018).

Material Science and Catalysis

- Research into the electronic and photophysical properties of complexes modulated by pyrazolyl–pyridazine ligands, as studied by Saldías et al. (2019), demonstrates the compound's relevance in material science, specifically in modulating properties of metal complexes for potential use in photovoltaic and catalytic applications (Saldías, Guzmán, Palominos, Sandoval-Altamirano, Günther, Pizarro, & Vega, 2019).

Corrosion Inhibition

- Olasunkanmi, Mashuga, & Ebenso (2018) investigated the use of 6-substituted 3-chloropyridazine derivatives for the inhibition of mild steel corrosion in hydrochloric acid, showcasing the application of these compounds in industrial corrosion protection (Olasunkanmi, Mashuga, & Ebenso, 2018).

将来の方向性

The future directions for “6-(1H-pyrazol-1-yl)pyridazine-3-thiol” could involve the synthesis of new potentially biologically active derivatives based on this compound . Increasing environmental requirements, as well as the possibility of pests and pathogens acquiring resistance to chemical plant protection products make it necessary to systematically replenish the arsenal of pesticides with new, more eco-friendly drugs with different mechanisms of action .

生化学分析

Biochemical Properties

6-(1H-pyrazol-1-yl)pyridazine-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with glutathione, forming GSH-adducts through S coordination by replacing a halide . This interaction suggests that this compound may play a role in redox reactions and cellular detoxification processes. Additionally, the compound’s interaction with DNA, particularly calf thymus DNA, indicates its potential involvement in genetic regulation and cellular replication processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DNA can lead to changes in gene expression, potentially affecting cellular growth and differentiation . Moreover, the compound’s ability to form adducts with glutathione suggests it may play a role in modulating oxidative stress within cells, thereby influencing cellular metabolism and overall cell health .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to biomolecules such as DNA and glutathione, influencing their function and activity. The binding to DNA occurs through minor groove interactions, leading to competitive displacement of other molecules such as Hoechst 33,258 . This binding can result in changes in gene expression and cellular function. Additionally, the formation of GSH-adducts through S coordination indicates that this compound may act as an enzyme inhibitor or activator, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good solvolysis stability in PBS buffer or DMSO over 24 hours, indicating its potential for sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as antioxidant activity and modulation of gene expression . At higher doses, toxic or adverse effects may occur, including potential cytotoxicity and disruption of cellular processes . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s interaction with glutathione suggests its involvement in redox reactions and detoxification processes . Additionally, its binding to DNA indicates a role in genetic regulation and cellular replication

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s ability to form adducts with glutathione suggests it may be transported within cells through glutathione transporters . Additionally, its binding to DNA indicates potential accumulation in the nucleus, where it can exert its effects on gene expression and cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it interacts with DNA and influences gene expression . Additionally, its interaction with glutathione suggests potential localization in the cytoplasm, where it can modulate oxidative stress and cellular metabolism

特性

IUPAC Name |

3-pyrazol-1-yl-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c12-7-3-2-6(9-10-7)11-5-1-4-8-11/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCZRXXTPDAGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479167.png)

![4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1479176.png)

![azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone](/img/structure/B1479178.png)

![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B1479181.png)